4-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate
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Overview
Description
4-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C23H17BrClN3O4 and a molecular weight of 514.77 g/mol . This compound is known for its unique structure, which includes a chlorobenzoyl group, a carbohydrazonoyl group, and a bromobenzoate group. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 4-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of 2-Chlorobenzoyl chloride: This is achieved by reacting 2-chlorobenzoic acid with thionyl chloride.
Acylation: The 2-chlorobenzoyl chloride is then reacted with an amine to form the corresponding amide.
Hydrazone Formation: The amide is further reacted with hydrazine to form the carbohydrazonoyl intermediate.
Final Coupling: The carbohydrazonoyl intermediate is then coupled with 2-bromobenzoic acid under specific conditions to form the final product.
Chemical Reactions Analysis
4-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbohydrazonoyl group.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
4-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate can be compared with similar compounds such as:
4-(2-(((3-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-butoxybenzoate: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
3-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Another similar compound with distinct substituents that affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Properties
CAS No. |
767332-63-8 |
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Molecular Formula |
C23H17BrClN3O4 |
Molecular Weight |
514.8 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C23H17BrClN3O4/c24-19-7-3-1-5-17(19)23(31)32-16-11-9-15(10-12-16)13-27-28-21(29)14-26-22(30)18-6-2-4-8-20(18)25/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+ |
InChI Key |
KGAVJKRXTZOITR-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)Cl |
Origin of Product |
United States |
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